molecular formula C12H12O2S B6300847 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester CAS No. 101219-39-0

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No.: B6300847
CAS No.: 101219-39-0
M. Wt: 220.29 g/mol
InChI Key: AUWZTDQPZCZCCJ-UHFFFAOYSA-N
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Description

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at the 5-position and an ethyl ester at the 2-carboxylic acid position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its aromatic and electronic properties.

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₂O₂S
  • Molecular weight: 220.28 g/mol (calculated)
  • Structure: Combines a planar aromatic benzo[b]thiophene system with a methyl group (electron-donating) and an ethyl ester (moderately lipophilic).

Properties

IUPAC Name

ethyl 5-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZTDQPZCZCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of 2-methylthiophene with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

H3 Receptor Modulation

One of the most significant applications of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is its role as a modulator of the histamine H3 receptor. Compounds that interact with this receptor have potential therapeutic effects in treating neurological disorders such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD) . Research indicates that derivatives of benzo[b]thiophene can act as antagonists or inverse agonists at the H3 receptor, which may help in managing cognitive deficits and other related conditions .

Anti-inflammatory Properties

Studies have shown that certain derivatives of benzo[b]thiophene compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of interleukin-4 (IL-4) gene expression by these compounds suggests their potential use in therapies targeting autoimmune diseases .

Organic Synthesis

Building Block for Complex Molecules

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester serves as an important building block in organic synthesis. Its structure allows for various functional group modifications, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The ability to modify the ester group provides pathways to synthesize various derivatives with enhanced biological activity .

Synthesis of Prodrugs

The compound can also be utilized to create prodrugs, which are chemically modified drugs that become active only after metabolic conversion. This strategy can enhance solubility and bioavailability, making them more effective in therapeutic applications .

Material Science

Polymer Chemistry

In material science, 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is explored for its potential use in polymer chemistry. Its properties allow it to participate in polymerization reactions, leading to the development of new materials with specific mechanical and thermal properties. This application is particularly relevant in creating materials for electronic devices and coatings .

Nanocomposites

Recent studies have investigated the incorporation of this compound into nanocomposites, enhancing their mechanical strength and thermal stability. These nanocomposites can be used in various applications ranging from packaging materials to advanced structural components .

Table 1: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryModulation of H3 receptors for neurological disordersEffective against ADHD and depression
Organic SynthesisBuilding block for complex pharmaceuticalsEnhances synthesis pathways
Material ScienceUse in polymer chemistry and nanocompositesImproved mechanical properties

Case Study: H3 Receptor Antagonists

A study published on the synthesis of benzothiophene derivatives demonstrated their efficacy as H3 receptor antagonists. The research highlighted the structure-activity relationship (SAR) which showed that modifications at specific positions led to increased potency against cognitive disorders .

Mechanism of Action

The mechanism of action of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester with structurally related compounds, emphasizing substituent effects and applications:

Compound Name Substituent (Position) Ester Group Molecular Weight Key Properties/Applications References
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester Methyl (5) Ethyl 220.28 Intermediate for bioactive molecules; moderate lipophilicity
5-Methoxy-benzo[b]thiophene-2-carboxylic acid ethyl ester Methoxy (5) Ethyl 236.27 Clk1/4 kinase inhibitor precursor; enhanced electron density from methoxy group improves target binding
Ethyl 5-bromo-benzo[b]thiophene-2-carboxylate Bromo (5) Ethyl 285.16 Reactive intermediate for cross-coupling reactions; bromine enables further functionalization
Methyl 5-amino-benzo[b]thiophene-2-carboxylate Amino (5) Methyl 207.24 Pharmaceutical intermediate; amino group enhances solubility and hydrogen-bonding potential
Ethyl 5-methylthiophene-2-carboxylate Methyl (5) Ethyl 170.21 Simpler thiophene derivative; used in materials science and small-molecule synthesis

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., 5-methyl and 5-bromo derivatives) exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability.
  • Crystallinity : Substituents like bromine or methoxy groups may enhance crystallinity, as seen in X-ray structures of related compounds (e.g., reports triclinic crystallization for brominated thiophenes) .

Biological Activity

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester (CAS No. 101219-39-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is characterized by the following structural formula:

C12H12O2S\text{C}_{12}\text{H}_{12}\text{O}_2\text{S}

This compound features a methyl group and a thiophene ring, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzo[b]thiophene exhibit significant antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Anticancer Potential : Research has shown that compounds with a benzo[b]thiophene scaffold can demonstrate anticancer activity. For instance, structural modifications in related compounds have been linked to enhanced potency against various cancer cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, studies suggest that benzothiophene derivatives can inhibit kinases involved in cellular signaling pathways .

The mechanisms through which 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester exerts its effects include:

  • Enzyme Interaction : The compound binds to target enzymes, altering their catalytic activity. This interaction can lead to downstream effects on metabolic pathways.
  • Cell Signaling Modulation : By affecting key signaling pathways, the compound can influence cellular processes such as proliferation and apoptosis.
  • Gene Expression Alteration : The compound may also modulate the expression of genes involved in various biological functions, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester:

  • Antibacterial Screening : A study screened various substituted benzo[b]thiophenes against S. aureus, identifying derivatives with minimal inhibitory concentrations as low as 4 µg/mL . This highlights the potential for developing new antibacterial agents from this class of compounds.
  • Anticancer Activity Assessment : Research on benzo[b]furan derivatives has shown promising results in inhibiting cancer cell growth. The structure-activity relationship indicates that modifications at specific positions on the ring can significantly enhance potency .

Comparative Analysis

To better understand the biological activity of 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl esterStructureAntimicrobial, Anticancer
PF-3644022Similar scaffoldKinase inhibition, hepatotoxicity
Other benzothiophene derivativesVaried structuresAntibacterial, anticancer

Q & A

Q. What are the standard synthetic routes for 5-methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, a reflux reaction of 5-methyl-benzo[b]thiophene-2-carboxylic acid with ethyl halide in DMF at 70°C for 4 hours yields the ester. Acidic workup (e.g., 2 M HCl) and purification by column chromatography (petroleum ether/DCM) are critical steps, achieving ~47% yield . Optimization of solvent systems (e.g., ethanol/water for saponification) and stoichiometric ratios (e.g., 4 eq. KOH for hydrolysis) ensures efficiency .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic methods:

  • 1H-NMR : Key signals include δ 8.09 (s, aromatic proton), 4.34 (q, ethyl ester -CH2-), and 1.32 (t, ester -CH3) .
  • 13C-NMR : Peaks at δ 161.98 (ester carbonyl) and 61.36 (ethyl -CH2-) confirm esterification .
  • Column chromatography : Solvent systems like petroleum ether/DCM (3:2) remove unreacted starting materials .

Q. What in vitro assays evaluate its anti-inflammatory activity?

The bovine serum albumin (BSA) denaturation assay is commonly used. For instance, derivatives of thiophene-2-carboxylic acid esters exhibit IC50 values comparable to diclofenac sodium, with ethyl ester derivatives (e.g., compound 13 ) showing superior activity due to enhanced lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity during esterification .
  • Catalysts : HBTU/TEA in DCM enhances amide coupling efficiency for derivative synthesis (e.g., alkyl amides) .
  • Temperature control : Reflux at 80°C for hydrolysis minimizes side reactions during carboxylic acid formation .

Q. What strategies enhance selectivity in kinase inhibitors derived from this scaffold?

Structural modifications, such as replacing the methoxy group with bulkier substituents (e.g., hydroxypropoxy), improve selectivity for kinases like Clk1/4. Computational docking (e.g., with PDB 1PXX) guides substituent placement to avoid off-target interactions .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Molecular docking validation : Compounds with high binding affinity (-10.48 kcal/mol for COX-2) but low in vitro activity may require solubility adjustments (e.g., ester-to-acid conversion) .
  • Free energy calculations : MM-PBSA/GBSA analysis identifies mismatches between predicted and observed binding modes .

Q. What advanced techniques analyze byproducts or impurities in synthesis?

  • LC-MS : Detects trace intermediates (e.g., unhydrolyzed ester or dimerization products).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as regioisomeric byproducts .

Q. How does the ethyl ester moiety influence biological activity compared to the carboxylic acid form?

The ester enhances membrane permeability, as seen in anti-inflammatory assays where ethyl ester derivatives (e.g., compound 13 ) outperform carboxylic acid analogs (e.g., compound 15 ) in cellular models. However, hydrolysis to the acid form may be required for target engagement in kinase inhibition .

Methodological Resources

  • Synthetic protocols : Detailed procedures for esterification, amide coupling, and purification .
  • Docking workflows : AutoDock Vina or Schrödinger Suite for COX-2/Clk1/4 target validation .
  • Data interpretation : Guidelines for reconciling NMR/LC-MS data with computational models .

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